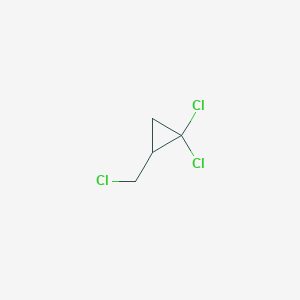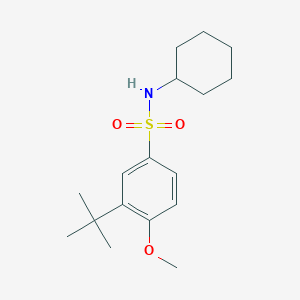![molecular formula C20H16FNO2S2 B12119437 (5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12119437.png)
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s break it down:
- The thiazolidin-4-one core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The benzofuran moiety (a six-membered ring fused with a five-membered ring) is attached to the thiazolidin-4-one.
- The 4-fluorobenzyl group is connected to the benzofuran ring.
- The methylidene group bridges the benzofuran and thiazolidin-4-one rings.
This compound exhibits intriguing properties due to its unique arrangement of functional groups.
Métodos De Preparación
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors. For example:
Thiazolidin-4-one Synthesis: Start with a thiazolidin-4-one precursor (e.g., thioamide) and react it with an aldehyde (such as 4-fluorobenzaldehyde) under suitable conditions.
Benzofuran Formation: Introduce the benzofuran ring by cyclization of a suitable precursor (e.g., 2-methyl-2,3-dihydrobenzofuran) using acid-catalyzed methods.
Industrial Production:
While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.
Análisis De Reacciones Químicas
The compound can undergo various reactions:
Oxidation: Oxidation of the thiazolidin-4-one sulfur atom may lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Industry: It could serve as a building block for drug development.
Mecanismo De Acción
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways. Further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
Remember that this overview is based on available information, and ongoing research may reveal additional insights
: Example reference: Organic Syntheses, Coll. Vol. 10, p. 1005 (2004); Vol. 78, p. 1 (2002). DOI: 10.15227/orgsyn.078.0001. : Example reference: Tetrahedron Lett. 2010, 51, 2508–2511. DOI: 10.1016/j.tetlet.2010.03.025.
Propiedades
Fórmula molecular |
C20H16FNO2S2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10- |
Clave InChI |
UMVUTQHBZIVKDF-ZDLGFXPLSA-N |
SMILES isomérico |
CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
SMILES canónico |
CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12119355.png)
![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)



![N-(5-methylisoxazol-3-yl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119388.png)






![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-](/img/structure/B12119435.png)
